molecular formula C12H9BrN2O B1599792 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone CAS No. 446852-65-9

2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone

Cat. No. B1599792
M. Wt: 277.12 g/mol
InChI Key: RKVGSLYSLROWJI-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research.



Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes understanding the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

Hydrogen-Bonding Patterns and Crystal Structures

Research on compounds similar to 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone often focuses on understanding their hydrogen-bonding patterns and crystal structures. For example, the study of enaminones shows bifurcated intra- and intermolecular hydrogen bonding, leading to the formation of dimers and chains that stabilize the crystal structure through weak interactions like C-H...Br, Br...O, C-H...π, and C-H...O (Balderson et al., 2007).

Synthetic Pathways and Intermediate Formation

Investigations into the thermal decomposition of brominated pyridines have provided insights into synthetic pathways, yielding various intermediates and end products. For instance, the decomposition of bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine under pressure demonstrated the formation of a pyridylcarbene intermediate, leading to multiple brominated pyridine derivatives (Abarca et al., 2006).

Novel Derivatives and Biological Activities

The synthesis of novel pyridine derivatives, such as gemini pyridinium surfactants, has been explored for their surface activity, DNA binding capabilities, and cytotoxicity against various cell lines. These derivatives are synthesized through regioselective electrophilic cobromination of alpha-olefins, demonstrating potential applications in medicinal chemistry and biochemistry (Bhadani & Singh, 2009).

Coordination Chemistry and Catalyst Development

Research on 2,6-di(pyrazol-1-yl)pyridines and related ligands, resembling the structure of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone, has been crucial in developing coordination compounds for applications in luminescent sensing and catalysis. Such compounds exhibit interesting properties like thermal and photochemical spin-state transitions, highlighting their versatility as terpyridine analogues in coordination chemistry (Halcrow, 2005).

Safety And Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves potential areas of future research or applications of the compound. It could include potential medicinal uses, industrial applications, or areas of academic research.


Please note that the availability of this information can vary depending on how well-studied the compound is. For less common compounds, some of this information may not be available. Always refer to reputable sources and consult with a professional when handling chemical compounds.


properties

IUPAC Name

2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-12-8-9(4-6-15-12)7-11(16)10-3-1-2-5-14-10/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVGSLYSLROWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CC2=CC(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467884
Record name 2-(2-BROMO-PYRIDIN-4-YL)-1-PYRIDIN-2-YL-ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone

CAS RN

446852-65-9
Record name 2-(2-BROMO-PYRIDIN-4-YL)-1-PYRIDIN-2-YL-ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Ciayadi, M Potdar, KL Walton, CA Harrison… - Bioorganic & medicinal …, 2011 - Elsevier
Novel inhibitors of TGF-β1 and activin A signalling based on a 2-aryl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine pharmacophore have been synthesised. Compounds containing phenyl …
Number of citations: 10 www.sciencedirect.com

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